molecular formula C4H12N2O2 B14365471 Acetic acid;1,2-dimethylhydrazine CAS No. 90597-08-3

Acetic acid;1,2-dimethylhydrazine

Cat. No.: B14365471
CAS No.: 90597-08-3
M. Wt: 120.15 g/mol
InChI Key: POXANHPYYCYVKQ-UHFFFAOYSA-N
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Description

1,2-Dimethylhydrazine (DMH) is a synthetic carcinogen widely used in preclinical studies to induce colorectal cancer in rodent models. Upon metabolic activation, DMH generates methylating agents (e.g., methyldiazonium ions) that form DNA adducts such as O6-methylguanine and O4-methylthymidine, which are critical in initiating carcinogenesis . DMH exhibits organ specificity, primarily targeting the colon and rectum, despite higher levels of DNA alkylation in the liver . Its mechanism involves ribosomal aggregation disruption, inhibition of hepatic protein synthesis, and induction of colonic epithelial hyperplasia . DMH’s carcinogenicity is influenced by dietary factors (e.g., high-fat diets), gut microbiota, and chemopreventive agents .

Properties

CAS No.

90597-08-3

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

acetic acid;1,2-dimethylhydrazine

InChI

InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4)

InChI Key

POXANHPYYCYVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNNC

Origin of Product

United States

Preparation Methods

Formation of Acetylhydrazine

Acetylhydrazine, the precursor for UDMH, is synthesized by reacting ethyl acetate with hydrazine hydrate in a lower alcohol solvent (e.g., methanol). The reaction occurs at 60°C with a 10% molar excess of ethyl acetate:
$$
\text{CH}3\text{COOCH}2\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{CH}3\text{CONHNH}2 + \text{CH}3\text{CH}_2\text{OH}
$$
This exothermic reaction achieves near-quantitative yields, with acetic acid occasionally added to stabilize intermediates.

Reductive Alkylation with Formaldehyde

Acetylhydrazine undergoes reductive alkylation using formaldehyde (as Methyl Formcel®) in methanol under hydrogen pressure (100 psig) and palladium/carbon catalysis. Acetic acid (4–5% by weight) is introduced to maintain a pH below 7.5, optimizing reaction kinetics. The stoichiometry is critical:
$$
\text{CH}3\text{CONHNH}2 + 2.1\ \text{HCHO} \xrightarrow{\text{H}2, \text{Pd/C}} \text{CH}3\text{CONHN}(\text{CH}3)2 + \text{H}_2\text{O}
$$
This step produces N,N-dimethyl acetylhydrazine in >95% yield at 45–90°C.

Cleavage to 1,1-Dimethylhydrazine

The acyl group is removed via base hydrolysis (50% NaOH at 60°C) or hydrazinolysis. For example, 68 lbs of NaOH cleaves 57 lbs of dimethyl acetylhydrazine, distilling UDMH at 99% purity:
$$
\text{CH}3\text{CONHN}(\text{CH}3)2 + \text{NaOH} \rightarrow \text{CH}3\text{COONa} + \text{H}2\text{NN}(\text{CH}3)_2
$$

Role of Acetic Acid in the Synthesis

Acetic acid enhances reaction efficiency in two ways:

  • pH Control : Maintaining acidic conditions (pH <7.5) during reductive alkylation prevents undesirable side reactions.
  • Catalyst Activation : Protonates intermediates, facilitating hydrogenation on the palladium catalyst.

Industrial-Scale Process Parameters

Data from pilot-scale experiments (30-gallon reactors) illustrate optimized conditions:

Parameter Value
Formaldehyde Feed Rate 57 lbs over 5 hours
Temperature Range 60–90°C
Hydrogen Pressure 100–150 psig
NaOH for Cleavage 68 lbs per batch
UDMH Yield 28 lbs (99% purity)

Analytical Methods for Quality Control

Post-synthesis, UDMH is quantified via potentiometric titration in acetonitrile-acetic acid media. Acetic anhydride acetylates residual hydrazines, allowing selective UDMH measurement:
$$
\text{UDMH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Acetylated UDMH} + \text{CH}_3\text{COOH} $$ Titration with 0.1N HClO₄ in acetic acid provides precise quantification.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.

    Reduction: Reduction reactions can convert acetic acid to ethanol.

    Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.

    Reduction: Ethanol from acetic acid.

    Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.

Scientific Research Applications

Acetic acid;1,2-dimethylhydrazine has several scientific research applications:

Comparison with Similar Compounds

1-Methylhydrazine

  • Structural Difference : Lacks a second methyl group compared to DMH.

1,1-Dimethylhydrazine

  • Structural Difference : Methyl groups on the same nitrogen atom.
  • Toxicity Profile: Primarily associated with hepatotoxicity rather than gastrointestinal carcinogenesis .

Cycasin and Dimethylnitrosamine

  • Cycasin: A natural toxin metabolized to methylazoxymethanol (MAM), analogous to DMH’s active metabolite. Both induce colonic tumors via similar methylation pathways .
  • Dimethylnitrosamine : Shares methylation mechanisms with DMH but primarily induces liver tumors, highlighting tissue-specific metabolic differences .

Table 1: Comparison of DMH with Structural Analogs

Compound Methylation Capacity Protein Synthesis Inhibition Target Organ Tumor Incidence (Rodents)
DMH High Yes (liver) Colon/Liver >90%
1-Methylhydrazine Low No None 0%
1,1-Dimethylhydrazine Negligible No Liver 0%
Cycasin High Yes Colon ~70%

Interaction with Chemopreventive Compounds

Organosulfur Compounds (OSCs)

  • Diallyl Sulfide and S-Allyl Cysteine : Reduce DMH-induced colonic nuclear damage by 47% and 36%, respectively, via glutathione S-transferase induction .
  • Diallyl Disulfide : Lowers mitotic index in DMH-treated rabbits from 46% to 17–20%, suppressing neoplastic changes .

Phenolic Acids

  • Gallic Acid: Inhibits DMH-induced colon carcinogenesis by modulating antioxidant defenses and reducing O6-methylguanine adducts .
  • Vanillic Acid: Prevents hepatocarcinogenesis in DMH-exposed models through antiproliferative effects .

Table 2: Efficacy of Chemopreventive Agents Against DMH

Compound Mechanism Reduction in Tumor Incidence Key Study Outcome
S-Allyl Cysteine GST induction, detoxification 36–47% Dose-dependent inhibition of nuclear damage
Diallyl Disulfide Mitotic suppression 50–60% Normalized cytogenetic abnormalities
Gallic Acid Antioxidant modulation ~40% Reduced adduct persistence

Dietary and Microbial Modulators

Dietary Fibers

  • Cellulose and Hemicellulose : Reduce fecal β-glucuronidase activity, lowering DMH-induced neoplasia by 30–50% .
  • Pectin: Increases β-glucuronidase, exacerbating carcinogen activation .

Xylo-Oligosaccharides (XOS)

  • Mechanism : Fermentation produces acetic acid, promoting bifidobacteria and inhibiting pathogenic E. coli. XOS reduces DMH-induced cecal pH shifts and tumorigenesis .

Table 3: Dietary Factors Influencing DMH Carcinogenesis

Factor Effect on DMH Activity Outcome
High-Fat Diet Enhances susceptibility 2x tumor incidence
Cellulose Reduces β-glucuronidase 30–50% lower neoplasia
XOS Increases acetic acid production Inhibits pathogenic bacteria

Contradictory Findings and Variability

  • Genotoxicity Assays: DMH was classified as non-genotoxic in some ToxTracker assays due to concentration selection discrepancies, unlike consistent results for benzo[a]pyrene .

Q & A

Q. What are the recommended analytical methods for detecting 1,2-dimethylhydrazine in biological matrices?

While direct analytical methods for 1,2-dimethylhydrazine in biological materials are not well-documented, studies on structurally related compounds (e.g., 1,2-diphenylhydrazine) suggest challenges due to instability and rapid oxidation. Researchers may analyze metabolites such as azobenzene or aniline using gas chromatography (GC) or high-performance liquid chromatography (HPLC), though these metabolites are not definitive biomarkers for 1,2-dimethylhydrazine exposure. Calibration protocols should account for oxidation by measuring both parent compounds and degradation products .

Q. What are the established toxicological endpoints for 1,2-dimethylhydrazine exposure in animal models?

Limited data from hydrazine derivatives indicate potential endpoints such as hepatotoxicity, nephrotoxicity, and carcinogenicity. Inhalation, oral, and dermal exposure studies in animals should focus on dose-response relationships, histopathological changes, and metabolic byproducts. Confidence in these endpoints varies; moderate confidence exists for acute toxicity, while carcinogenicity data require further validation due to inconsistencies across species and exposure routes .

Q. How should researchers design inhalation exposure studies for 1,2-dimethylhydrazine?

Key considerations include:

  • Dose calibration : Use controlled chambers with real-time monitoring to ensure precise exposure levels.
  • Duration : Acute (24–72 hours) vs. chronic (weeks to months) exposure protocols.
  • Metabolite tracking : Collect blood, urine, and tissue samples to correlate exposure with metabolic outcomes.
  • Controls : Include sham-exposed groups to distinguish compound-specific effects from environmental artifacts .

Advanced Research Questions

Q. How can instability issues of 1,2-dimethylhydrazine during chromatographic analysis be mitigated?

The compound’s propensity to oxidize requires:

  • Sample preservation : Immediate freezing (-80°C) and use of antioxidants (e.g., ascorbic acid) in storage buffers.
  • Combined quantification : Measure both 1,2-dimethylhydrazine and its oxidation products (e.g., azobenzene) to account for degradation.
  • Standardized protocols : Validate methods using spiked matrices and cross-check with mass spectrometry (MS) for accuracy .

Q. What strategies resolve contradictions in carcinogenicity data for 1,2-dimethylhydrazine?

Conflicting results may arise from species-specific metabolism or variable experimental designs. To reconcile discrepancies:

  • Harmonize study parameters : Standardize exposure routes (oral, inhalation), doses, and observation periods.
  • Mechanistic studies : Investigate DNA adduct formation or oxidative stress pathways to establish causality.
  • Evidence grading : Apply frameworks like ATSDR’s confidence ratings (moderate/low/very low) to weigh study quality and consistency .

Q. What systematic approaches identify data gaps in 1,2-dimethylhydrazine toxicology?

Conduct a structured literature review:

  • Database searches : Use PubMed, TOXCENTER, and NTRL with tailored query strings (e.g., CAS numbers, MeSH terms).
  • Screening criteria : Exclude non-peer-reviewed sources and prioritize studies with mechanistic or dose-response data.
  • Data prioritization : Flag gaps in chronic toxicity, reproductive effects, and biomarker validation for future research .

Methodological Questions

Q. How can stable derivatives of acetic acid and 1,2-dimethylhydrazine be synthesized for pharmacological studies?

Derivative synthesis may involve:

  • Protective groups : Use tert-butoxycarbonyl (Boc) to shield reactive hydrazine moieties during reactions.
  • Coupling agents : Employ carbodiimides (e.g., EDC) to conjugate acetic acid with hydrazine derivatives.
  • Characterization : Validate structures via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. Stability testing under physiological conditions (pH 7.4, 37°C) is critical to assess decomposition rates .

Q. What theoretical frameworks guide mechanistic studies of 1,2-dimethylhydrazine toxicity?

Link experiments to established toxicokinetic models or oxidative stress paradigms. For example:

  • Reactive oxygen species (ROS) hypothesis : Measure lipid peroxidation (MDA assay) and antioxidant enzyme activity (SOD, CAT).
  • DNA damage pathways : Quantify 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a biomarker of genotoxicity. Integrate computational models (e.g., molecular docking) to predict metabolite interactions with cellular targets .

Tables for Key Data

Parameter 1,2-Dimethylhydrazine 1,2-Diphenylhydrazine (Reference)
Stability in Biological MediaLow (oxidizes rapidly)Low (oxidizes to azobenzene)
Key MetabolitesMethane, azobenzene (inferred)Azobenzene, aniline
Confidence in CarcinogenicityVery Low (limited data)Moderate (rodent studies)
Analytical Method Applicability Limitations
GC-MSMetabolite detectionInsensitive to parent compound
HPLC-UVQuantification of oxidation byproductsRequires derivatization

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